2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is a novel, species-selective GPR35 agonist identified through high-throughput screening. It belongs to a class of compounds known as thiazolidinediones, which are known to exhibit diverse biological activities.
2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid acts as a full agonist of the human GPR35 receptor. This means it binds to the receptor and activates it, leading to downstream signaling events within the cell. While the exact binding site and mechanism of activation are not detailed in the abstracts, research suggests it displays competitive behavior against known GPR35 antagonists.
The primary application of 2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid currently lies in its potential as a tool compound to further investigate the role of GPR35 in various biological processes. Given the association of GPR35 with inflammation, metabolic disorders, pain perception, and cardiovascular disease, understanding its function is crucial. This compound's high potency and species selectivity for human GPR35 make it particularly valuable for such research.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8